2-(benzylthio)-N-(4-pyridinylmethyl)benzamide
Overview
Description
2-(benzylthio)-N-(4-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.11398438 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition for Therapeutic Applications
Compounds similar to "2-(benzylthio)-N-(4-pyridinylmethyl)benzamide" have been studied for their potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors show promise in cancer treatment due to their ability to inhibit tumor angiogenesis. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent VEGFR-2 inhibitors, showing robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is another example, serving as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and indicating potential as an anticancer drug (Zhou et al., 2008).
Catalytic Activity and Chemical Synthesis
Compounds with a pyridinylmethyl benzamide structure have been explored for their catalytic activities, particularly in promoting C-H amination mediated by cupric acetate. This demonstrates their utility in synthetic chemistry for the efficient functionalization of benzamide derivatives, expanding the toolbox for organic synthesis (Zhao et al., 2017).
Photocatalytic Applications
In environmental science, related compounds have been studied for their photocatalytic properties, particularly in the degradation of pollutants like pyridine in water. This research is crucial for developing efficient methods to remove hazardous chemicals from water sources, contributing to environmental protection and public health (Maillard-Dupuy et al., 1994).
Properties
IUPAC Name |
2-benzylsulfanyl-N-(pyridin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-14-16-10-12-21-13-11-16)18-8-4-5-9-19(18)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRZQCGWSUTXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.